molecular formula C10H9BrO2S B15097526 Thiophene, 3-(4-bromophenyl)-2,5-dihydro-, 1,1-dioxide CAS No. 62157-96-4

Thiophene, 3-(4-bromophenyl)-2,5-dihydro-, 1,1-dioxide

Cat. No.: B15097526
CAS No.: 62157-96-4
M. Wt: 273.15 g/mol
InChI Key: QBJGNPUMRSOQDY-UHFFFAOYSA-N
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Description

Thiophene, 3-(4-bromophenyl)-2,5-dihydro-, 1,1-dioxide is a heterocyclic compound containing a thiophene ring substituted with a 4-bromophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiophene, 3-(4-bromophenyl)-2,5-dihydro-, 1,1-dioxide can be achieved through various methods. One common approach involves the use of graphite felt electrodes under constant current electrolysis in an undivided electrolytic cell at room temperature. The electrolyte used is tetraethylammonium hexafluorophosphate (Et4NPF6) with hexafluoroisopropanol (HFIP) and nitromethane (CH3NO2) as co-solvents .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of electrochemical synthesis and the use of appropriate solvents and electrolytes can be scaled up for industrial applications.

Chemical Reactions Analysis

Types of Reactions

Thiophene, 3-(4-bromophenyl)-2,5-dihydro-, 1,1-dioxide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the compound into thiols or thioethers.

    Substitution: The bromine atom in the 4-bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, thioethers, and various substituted derivatives of the original compound.

Scientific Research Applications

Thiophene, 3-(4-bromophenyl)-2,5-dihydro-, 1,1-dioxide has several scientific research applications:

Mechanism of Action

The mechanism of action of thiophene, 3-(4-bromophenyl)-2,5-dihydro-, 1,1-dioxide involves its interaction with molecular targets and pathways within biological systems. The compound can interact with enzymes, receptors, and other proteins, leading to various biochemical effects. The exact molecular targets and pathways involved are still under investigation, but the compound’s ability to modulate oxidative stress and inflammation is of particular interest .

Comparison with Similar Compounds

Similar Compounds

Properties

CAS No.

62157-96-4

Molecular Formula

C10H9BrO2S

Molecular Weight

273.15 g/mol

IUPAC Name

3-(4-bromophenyl)-2,5-dihydrothiophene 1,1-dioxide

InChI

InChI=1S/C10H9BrO2S/c11-10-3-1-8(2-4-10)9-5-6-14(12,13)7-9/h1-5H,6-7H2

InChI Key

QBJGNPUMRSOQDY-UHFFFAOYSA-N

Canonical SMILES

C1C=C(CS1(=O)=O)C2=CC=C(C=C2)Br

Origin of Product

United States

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